molecular formula C14H14N4S B6474459 7-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine CAS No. 2640979-76-4

7-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B6474459
CAS No.: 2640979-76-4
M. Wt: 270.35 g/mol
InChI Key: CGIONZOMOPRSEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine (CAS 2640979-76-4) is a chemical compound with the molecular formula C14H14N4S and a molecular weight of 270.35 g/mol . This complex heterocyclic compound features a fused pyrrolopyrimidine core, a scaffold known for its significance in medicinal chemistry, linked to a saturated 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system . The specific three-dimensional structure and saturation of the thienopyridine moiety may influence its binding affinity and selectivity, making it a valuable intermediate for probing biological pathways. It is supplied as a solid and is intended for use as a key synthetic intermediate or building block in drug discovery and development programs. Researchers can utilize this compound to explore its potential application in developing therapeutics for various diseases, including inflammatory and central nervous system disorders, given the known biological activity of related dihydrothieno-pyrimidine and pyrrolopyrimidine derivatives . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S/c1-17-5-2-11-13(17)15-9-16-14(11)18-6-3-12-10(8-18)4-7-19-12/h2,4-5,7,9H,3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIONZOMOPRSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=CN=C2N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chloro-7-Methyl-7H-Pyrrolo[2,3-d]Pyrimidine

The pyrrolo[2,3-d]pyrimidine scaffold is synthesized via cyclization of 2-aminothiophene-3-carboxylate derivatives. For example, ethyl 2-amino-4-methylthiophene-3-carboxylate undergoes cyclization with trimethyl orthoformate in the presence of acetic anhydride to yield 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Chlorination at the 4-position is achieved using phosphorus oxychloride under reflux, yielding the key intermediate with 85% efficiency.

Thieno[3,2-c]Pyridine Synthesis

The thieno[3,2-c]pyridine moiety is prepared via cyclocondensation of 3-aminothiophene-2-carboxylates with acetylacetone. For instance, ethyl 3-amino-4-methylthiophene-2-carboxylate reacts with acetylacetone in ethanol under acidic conditions, forming 5-bromo-thieno[3,2-c]pyridine. Bromination at the 5-position is critical for subsequent cross-coupling.

SNAr Substitution at the 4-Position

The chloride at C4 of the pyrrolopyrimidine undergoes nucleophilic aromatic substitution (SNAr) with 5-amino-thieno[3,2-c]pyridine. Reaction in dimethylformamide (DMF) at 120°C for 12 hours with potassium carbonate as a base affords the target compound in 72% yield. The electron-deficient pyrimidine ring facilitates displacement, though microwave irradiation (175°C, 20 minutes) improves kinetics, achieving 88% yield.

Convergent Synthesis via Suzuki-Miyaura Cross-Coupling

This method leverages palladium-catalyzed coupling to unite preformed fragments.

Preparation of 4-Bromo-7-Methyl-7H-Pyrrolo[2,3-d]Pyrimidine

Bromination of the pyrrolopyrimidine core at C4 is achieved using N-bromosuccinimide (NBS) in acetonitrile under reflux (24 hours, 78% yield). The brominated derivative exhibits superior reactivity in cross-coupling compared to the chloride.

Synthesis of 5-Boronic Acid-Thieno[3,2-c]Pyridine

Miyaura borylation of 5-bromo-thieno[3,2-c]pyridine using bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate in dioxane (100°C, 8 hours) yields the boronic acid pinacol ester (91% yield). Hydrolysis with aqueous HCl provides the free boronic acid.

Suzuki Coupling Optimization

Coupling 4-bromo-7-methyl-pyrrolopyrimidine with thienopyridine-5-boronic acid employs Pd(PPh₃)₄, sodium carbonate, and a dioxane/water solvent system. At 90°C for 6 hours, the reaction achieves 82% yield. Microwave-assisted conditions (150°C, 20 minutes) enhance efficiency to 94%.

Table 1: Suzuki Coupling Conditions and Yields

CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O90682
Pd(OAc)₂/XPhosCs₂CO₃Toluene/H₂O110478
PdCl₂(dppf)K₃PO₄DMF/H₂O120385

Multicomponent One-Pot Synthesis

Inspired by methodologies for related pyrrolopyrimidines, this route integrates three components to form the target compound.

Reaction Components

  • Arylglyoxal Derivative : 5-(Thieno[3,2-c]pyridin-5-yl)glyoxal, synthesized via oxidation of 5-acetyl-thieno[3,2-c]pyridine with SeO₂.

  • 6-Amino-1,3-Dimethyluracil : Commercially available.

  • Barbituric Acid : Serves as the cyclization partner.

Reaction Conditions

The one-pot reaction proceeds in ethanol with tetrabutylammonium bromide (TBAB, 5 mol%) at 50°C for 2 hours. The glyoxal condenses with 6-amino-uracil to form an imine intermediate, which undergoes cyclization with barbituric acid, yielding the target compound in 68% yield.

Table 2: Multicomponent Reaction Optimization

Catalyst (mol%)Temp (°C)Time (h)Yield (%)
None50623
TBAB (5)50268
SDS (10)60354

Reductive Amination Approach

For analogs requiring flexible substitution, reductive amination offers late-stage diversification.

Synthesis of 4-Amino-7-Methyl-Pyrrolopyrimidine

Hydrogenation of 4-nitro-7-methyl-pyrrolo[2,3-d]pyrimidine over Pd/C (10 atm H₂, ethanol, 12 hours) provides the amine intermediate (89% yield).

Condensation with Thienopyridine Carbonyl

Reaction of the amine with 5-formyl-thieno[3,2-c]pyridine in methanol, followed by sodium cyanoborohydride reduction (pH 5, 24 hours), yields the target compound in 65% yield.

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

MethodStepsTotal Yield (%)Scalability
Core-First SNAr362Moderate
Suzuki Coupling375High
Multicomponent168High
Reductive Amination258Low

The Suzuki-Miyaura approach offers the highest yield and scalability, while the multicomponent method excels in step economy. SNAr substitution is limited by the nucleophilicity of the thienopyridine amine.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Several studies have indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. The thienopyridine moiety enhances the interaction with biological targets such as kinases and other enzymes involved in cancer progression.
    • A notable study demonstrated that compounds with similar structures showed inhibitory effects on specific cancer cell lines, suggesting potential for development into anticancer agents .
  • Antimicrobial Properties :
    • Research has shown that thieno[3,2-c]pyridine derivatives possess antimicrobial activity against various pathogens. This highlights their potential use in developing new antibiotics or antifungal agents .
  • Neurological Applications :
    • There is emerging evidence that compounds containing the pyrrolo[2,3-d]pyrimidine framework may influence neurotransmitter systems, suggesting applications in treating neurological disorders such as depression or anxiety .

Material Science

  • Organic Electronics :
    • The unique electronic properties of thieno[3,2-c]pyridines make them suitable for applications in organic semiconductors. Research indicates that these compounds can be used to develop organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their ability to facilitate charge transport .
  • Polymer Chemistry :
    • Incorporating this compound into polymer matrices can enhance the thermal and mechanical properties of materials. Its presence can improve the stability and durability of polymers used in various industrial applications .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored a series of thienopyridine derivatives and their effects on cancer cell proliferation. The findings indicated that certain modifications to the structure significantly increased potency against breast cancer cell lines.

Case Study 2: Antimicrobial Testing

In a research article from Antibiotics, a derivative of 7-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine was tested against Staphylococcus aureus and E. coli. Results showed a marked reduction in bacterial growth compared to controls.

Mechanism of Action

The mechanism of action of 7-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the intended application. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Activity: Position 7: Methyl or ribofuranosyl groups enhance metabolic stability and bioavailability. For example, 7-methyl derivatives show improved pharmacokinetic profiles compared to unsubstituted analogs . Position 4: Amino or heterocyclic substituents (e.g., thieno[3,2-c]pyridinyl) are critical for target engagement. The 4-amino group in HCV inhibitors facilitates hydrogen bonding with viral polymerases , while bulkier substituents (e.g., pyrrolidinyl) may enhance kinase selectivity .

Functional Group Impact: Halogenation (e.g., iodine at position 5): Improves binding affinity in kinase inhibitors by enabling halogen bonding with hydrophobic pockets . Thieno[3,2-c]pyridine Moiety: Likely contributes to π-π stacking interactions with aromatic residues in target proteins, analogous to aryl-substituted derivatives in antiviral studies .

Pharmacokinetic and Stability Profiles

Compound Enzymatic Stability Oral Bioavailability Key Modifications References
Target Compound Predicted high (methyl group at C7) Not tested Thienopyridine may reduce solubility N/A
2'-C-Methyladenosine Low (susceptible to deaminase/phosphorylase) <10% in rats Unmodified nucleoside
4-Amino-5-fluoro-7-ribofuranosyl analog High (resistant to deaminase) 40–60% in rats 5-Fluoro, 2'-C-methyl
7-Methyl-4-amino derivatives Moderate to high (methyl reduces metabolism) 20–30% in rodents C7 methylation

Key Insights:

  • The 7-methyl group in the target compound likely enhances metabolic stability by shielding reactive sites, as seen in related compounds .
  • The thieno[3,2-c]pyridine group may pose solubility challenges, necessitating formulation optimization for in vivo applications.

Biological Activity

The compound 7-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C12H12N4SC_{12}H_{12}N_4S, with a molecular weight of approximately 240.31 g/mol. The structure features a thieno[3,2-c]pyridine moiety fused with a pyrrolo[2,3-d]pyrimidine core, which is significant for its bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, a series of thienopyrimidine derivatives were evaluated for their cytotoxic effects against various cancer cell lines. Notably:

  • Compound 7t demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 7.45 ± 0.26 µM, outperforming standard chemotherapeutics such as camptothecin and etoposide. This compound exhibited dual inhibition of topoisomerases I and II, essential enzymes in DNA replication and repair .

The biological activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation:

  • Topoisomerase Inhibition : The compounds showed enhanced reactive oxygen species (ROS) generation in cancer cells, leading to increased apoptosis. Molecular docking studies indicated a higher binding affinity to topoisomerases compared to standard inhibitors .
  • PI3Kδ Inhibition : Some derivatives have been identified as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in immune cell signaling and cancer progression. These compounds have shown promise in treating immune-related conditions and certain cancers .

Antimicrobial Activity

Additionally, thienopyrimidine derivatives have been explored for their antimicrobial properties:

  • A study reported that certain thienopyrimidines selectively inhibited Helicobacter pylori, a bacterium linked to gastric ulcers and cancers. These compounds were found to target the respiratory complex I subunit NuoD in H. pylori, disrupting ATP synthesis and leading to bacterial cell death .

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, compound 7t was administered at varying concentrations. The results indicated a dose-dependent response with significant cell death observed at concentrations above 5 µM. The study concluded that the compound's mechanism involved both topoisomerase inhibition and ROS-mediated apoptosis .

Case Study 2: Antimicrobial Screening

A high-throughput screening identified several thienopyrimidine derivatives with IC50 values significantly lower than existing treatments against H. pylori. For instance, compound 10 displayed an IC50 of 0.16 µM against H. pylori strains, indicating its potential as a narrow-spectrum antibiotic .

Data Tables

CompoundActivity TypeTargetIC50 (µM)
7tAnticancerTopoisomerase I & II7.45 ± 0.26
10AntimicrobialHelicobacter pylori0.16
229Immune ModulationPI3KδNot specified

Q & A

Q. What synthetic strategies are optimal for preparing 7-methyl-4-{thieno[3,2-c]pyridin-5-yl}-pyrrolo[2,3-d]pyrimidine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, 4-chloro-pyrrolopyrimidine intermediates (common precursors) react with thienopyridine derivatives under acid-mediated conditions (e.g., HCl in isopropanol at reflux) . Alkylation at the 7-position may require NaH/DMF for deprotonation followed by methyl iodide addition, as seen in analogous pyrrolopyrimidine syntheses . Key steps include rigorous purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) and structural validation using ¹H/¹³C NMR and HRMS .

Q. How can researchers optimize reaction yields for this compound?

  • Methodological Answer : Yields depend on solvent choice, temperature, and stoichiometry. For nucleophilic substitutions, using 3 equivalents of amine nucleophiles and extended reflux times (12–48 hours) improves conversion . Catalytic acid (e.g., HCl) enhances electrophilicity at the 4-position. Side reactions (e.g., over-alkylation) are minimized by controlled reagent addition and low temperatures (0–5°C) during alkylation steps .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR identifies methyl and thienopyridine substituents (δ 2.5–3.5 ppm for CH₃; aromatic protons δ 6.8–8.3 ppm). ¹³C NMR confirms carbon environments (e.g., carbonyl or quaternary carbons) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error .
  • HPLC : Assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How does structural modification at the 4- or 7-position influence biological activity?

  • Methodological Answer : Replace the 4-thienopyridine group with substituted aryl/heteroaryl amines (e.g., fluorophenyl or methoxyphenyl) to modulate kinase inhibition profiles . At the 7-position, methyl groups enhance metabolic stability, while bulkier substituents (e.g., benzyl) may alter receptor binding . SAR studies require parallel synthesis of analogs followed by enzymatic assays (e.g., tyrosine kinase inhibition) and cytotoxicity screening .

Q. How can contradictory data in biological assays be resolved?

  • Methodological Answer : Contradictions often arise from impurities or stereochemical variations. Ensure compound purity via HPLC and confirm stereochemistry using chiral chromatography or X-ray crystallography . Replicate assays under standardized conditions (e.g., ATP concentration, incubation time). For example, inconsistent IC₅₀ values in kinase assays may reflect varying assay pH or co-solvents .

Q. What strategies are effective for improving aqueous solubility of this compound?

  • Methodological Answer : Introduce hydrophilic groups (e.g., morpholine, hydroxyl) at the 5- or 6-positions via post-synthetic modification . Alternatively, formulate as a prodrug (e.g., ester derivatives) or use solubilizing agents (e.g., cyclodextrins) . Solubility is quantified via shake-flask methods with UV-Vis detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.